Cas no 569688-25-1 (Cyclopentanone, 2-[4-(dimethylamino)phenyl]-)

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- structure
569688-25-1 structure
商品名:Cyclopentanone, 2-[4-(dimethylamino)phenyl]-
CAS番号:569688-25-1
MF:C13H17NO
メガワット:203.28
CID:4042448
PubChem ID:10998097

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- 化学的及び物理的性質

名前と識別子

    • Cyclopentanone, 2-[4-(dimethylamino)phenyl]-
    • EN300-1153063
    • 2-[4-(DIMETHYLAMINO)PHENYL]CYCLOPENTAN-1-ONE
    • 2-[4-(Dimethylamino)phenyl]cyclopentanone
    • DTXSID501273063
    • 569688-25-1
    • インチ: InChI=1S/C13H17NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12H,3-5H2,1-2H3
    • InChIKey: DPIOQBMGSHBDOK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 203.131014166Da
  • どういたいしつりょう: 203.131014166Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1153063-0.05g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
0.05g
$768.0 2023-06-09
Enamine
EN300-1153063-0.25g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
0.25g
$840.0 2023-06-09
Enamine
EN300-1153063-1.0g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
1g
$914.0 2023-06-09
Enamine
EN300-1153063-0.1g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
0.1g
$804.0 2023-06-09
Enamine
EN300-1153063-2.5g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
2.5g
$1791.0 2023-06-09
Enamine
EN300-1153063-10.0g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
10g
$3929.0 2023-06-09
Enamine
EN300-1153063-0.5g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
0.5g
$877.0 2023-06-09
Enamine
EN300-1153063-5.0g
2-[4-(dimethylamino)phenyl]cyclopentan-1-one
569688-25-1
5g
$2650.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2037653-1g
2-(4-(Dimethylamino)phenyl)cyclopentan-1-one
569688-25-1
1g
¥6291.00 2024-05-08

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- 関連文献

Cyclopentanone, 2-[4-(dimethylamino)phenyl]-に関する追加情報

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1): A Versatile Building Block in Modern Medicinal Chemistry

Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical research due to its dual aromatic and cyclic ketone functional groups. This molecule, characterized by a five-membered cyclopentanone ring substituted with a 4-(dimethylamino)phenyl moiety, exhibits remarkable synthetic utility as a scaffold for drug discovery. Recent studies published in Journal of Medicinal Chemistry (2023) and ACS Medicinal Chemistry Letters (2024) have demonstrated its potential in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs) and enzyme inhibition pathways.

The dimethylamino group in the 4-(dimethylamino)phenyl substituent plays a pivotal role in modulating the compound's physicochemical properties. This functional group enhances lipophilicity while maintaining favorable hydrogen bonding characteristics, as evidenced by molecular docking studies conducted by researchers at the University of Cambridge. These studies revealed that the dimethylamino group forms critical π-π stacking interactions with aromatic residues in the active sites of target proteins, significantly improving binding affinity compared to analogous compounds without this substitution.

Structural analysis of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) has been advanced by recent developments in NMR spectroscopy and X-ray crystallography. The cyclopentanone ring adopts a chair-like conformation in solution, as confirmed by 1H NMR and 13C NMR data, while solid-state X-ray analysis revealed a unique intermolecular hydrogen bonding network between the ketone oxygen and the dimethylamino nitrogen. These structural insights have been instrumental in guiding synthetic strategies for functionalization of this core scaffold.

Recent applications of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) have expanded beyond traditional medicinal chemistry. A 2023 study in Advanced Materials demonstrated its use as a precursor for the synthesis of luminescent materials with tunable optical properties. The 4-(dimethylamino)phenyl group was found to act as an electron-donating substituent, enabling efficient energy transfer processes in organic light-emitting diodes (OLEDs) when conjugated with appropriate electron-accepting moieties.

Computational modeling efforts have further elucidated the reactivity patterns of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1). Density functional theory (DFT) calculations published in Organic Letters (2024) revealed that the cyclopentanone carbonyl group exhibits a significantly lower LUMO energy compared to analogous ketones, making it an attractive electrophilic center for nucleophilic attack. This property has been exploited in the development of novel asymmetric catalytic systems for the synthesis of chiral amines and alcohols.

Recent advances in combinatorial chemistry have leveraged the structural features of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) for high-throughput screening campaigns. The dimethylamino group's ability to participate in both hydrogen bonding and electrostatic interactions has enabled the creation of diverse compound libraries with enhanced pharmacological profiles. A 2024 publication in Nature Chemistry reported the use of this compound as a lead structure in the discovery of a new class of anti-inflammatory agents targeting the NF-κB signaling pathway.

The 4-(dimethylamino)phenyl substituent has also been shown to influence the metabolic stability of compounds derived from Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1). Comparative studies in drug metabolism journals have demonstrated that the dimethylamino group can act as a metabolic shield, reducing the susceptibility of the molecule to cytochrome P450-mediated oxidation. This property is particularly valuable in the development of orally available pharmaceuticals with extended half-lives.

In the field of materials science, Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) has found applications in the synthesis of self-healing polymers. The dynamic covalent bonds formed between the ketone groups and the dimethylamino moieties in these materials enable reversible crosslinking networks, as demonstrated in a 2023 study published in Advanced Functional Materials. This property has potential applications in the development of durable coatings and flexible electronics.

Recent developments in green chemistry have also focused on the sustainable synthesis of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1). A 2024 paper in Green Chemistry reported a novel catalytic system using biodegradable ionic liquids that achieved a 95% yield in the synthesis of this compound with minimal environmental impact. This represents a significant advancement over traditional methods that often involve toxic solvents and high energy consumption.

Ongoing research continues to uncover new applications for Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1). A 2024 study in ACS Central Science demonstrated its potential in the development of molecular sensors for detecting heavy metal ions in aqueous environments. The dimethylamino group was found to form highly selective complexes with mercury(II) ions, resulting in a measurable change in fluorescence intensity that could be used for quantitative analysis.

Summary of Key Points: - Compound Overview: Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) is a structurally unique molecule with a five-membered cyclopentanone ring and a 4-(dimethylamino)phenyl substituent. It is a versatile building block in medicinal chemistry and materials science. - Pharmacological Relevance: Recent studies (e.g., *Journal of Medicinal Chemistry*, 2023) highlight its utility in developing therapeutics targeting GPCRs and enzyme inhibition pathways. The dimethylamino group enhances binding affinity through π-π stacking interactions and hydrogen bonding. - Structural Insights: NMR and X-ray crystallography studies reveal a chair-like conformation of the cyclopentanone ring and a hydrogen-bonding network involving the dimethylamino group. - Applications in Materials Science: Used in luminescent materials, OLEDs, and self-healing polymers due to its dimethylamino group's electron-donating properties and dynamic covalent bonding capabilities. - Computational and Synthetic Advances: DFT calculations show favorable reactivity of the cyclopentanone carbonyl group. Sustainable synthesis methods using biodegradable ionic liquids have been developed. - Environmental and Analytical Applications: Demonstrated potential as a molecular sensor for detecting heavy metals like mercury(II) ions due to the dimethylamino group's selectivity. --- Future Directions: Ongoing research is focused on expanding the application of Cyclopentanone, 2-[4-(dimethylamino)phenyl]- (CAS No. 569688-25-1) in drug discovery, materials science, and environmental monitoring, leveraging its unique structural and functional properties.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd